molecular formula C12H9ClO4 B1206328 7-(Chlorocarbonylmethoxy)-4-methylcoumarin CAS No. 91454-65-8

7-(Chlorocarbonylmethoxy)-4-methylcoumarin

Cat. No. B1206328
CAS RN: 91454-65-8
M. Wt: 252.65 g/mol
InChI Key: CTSWCAAFHPVFFO-UHFFFAOYSA-N
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Description

7-(Chlorocarbonylmethoxy)-4-methylcoumarin, also known as 7-CMMC, is an important molecule used in chemical synthesis and scientific research. It is a derivative of coumarin, a naturally occurring aromatic compound found in many plants and herbs. 7-CMMC has a wide range of applications in the fields of chemistry, biology, and medicine.

Scientific Research Applications

Synthesis Methods

  • 7-(Chlorocarbonylmethoxy)-4-methylcoumarin can be synthesized using traditional chemistry starting from 3-chloro-7-hydroxy-4-methylcoumarin, or using a one-pot reaction starting from 7-(carboxymethoxy)-4-methylcoumarin with a novel reagent, sulfuryl chloride/thionyl chloride (Phillips et al., 1996).

Antioxidant Properties

  • Derivatives of 7-hydroxy-4-methylcoumarin, synthesized using chemical and microwave-assisted methods, exhibit excellent radical scavenging activities, comparable to natural antioxidants like vitamin C (Al-Amiery et al., 2015).

Anticancer Activity

  • 4-methylcoumarin derivatives demonstrate considerable anticancer capacity against various human cancer cell lines. Certain derivatives, especially those with specific substitutions, showed potent cytotoxic effects (Miri et al., 2016).

Applications in Photodynamic Therapy

  • Novel 7-oxy-3-ethyl-6-hexyl-4-methylcoumarin substituted metallo phthalocyanines, used in photodynamic therapy, show promising photophysical and photochemical properties, making them potential candidates for medical applications (Özdemir et al., 2019).

Antimicrobial Agents

  • Novel derivatives of 7-hydroxy-4-methylcoumarin and 7-alkoxy-4-methylcoumarin, featuring thiosemicarbazone or thiazolidin-4-one moieties, exhibit significant antimicrobial activity against a variety of bacterial strains and Candida albicans (Amin et al., 2016).

Neuroprotective Properties

  • 7-Amidocoumarins, especially those with specific substitution patterns, show potential as multitarget agents against neurodegenerative diseases like Parkinson's and Alzheimer's (Rodríguez-Enríquez et al., 2020).

Hepatoprotective Effects

  • 7-Hydroxycoumarin demonstrates protective effects against Methyl glyoxal-induced toxicity in liver cells, suggesting potential for therapeutic applications in diseases where Methyl glyoxal is implicated (Li et al., 2017).

Antifouling Applications

  • Green-synthesized 7-hydroxy-4-methylcoumarin shows effective antifouling properties against marine organisms, making it a suitable candidate for environmental-friendly antifoulants in marine coatings (Pérez et al., 2016).

Drug Delivery Systems

  • 7-(Carboxymethoxy)-4-methylcoumarin has been used in the synthesis of light-responsive polymers, particularly poly(amidoamine) dendrimer, for potential applications in smart drug delivery systems (Pashaei-Sarnaghi et al., 2021).

properties

IUPAC Name

2-(4-methyl-2-oxochromen-7-yl)oxyacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO4/c1-7-4-12(15)17-10-5-8(2-3-9(7)10)16-6-11(13)14/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSWCAAFHPVFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30238571
Record name 7-(Chlorocarbonylmethoxy)-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91454-65-8
Record name 7-(Chlorocarbonylmethoxy)-4-methylcoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091454658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(Chlorocarbonylmethoxy)-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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